HEMATOXYLIN

描述

HEMATOXYLIN is a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is widely used as a histological stain, particularly in the this compound and Eosin (H&E) staining technique, which is a cornerstone in pathology for examining tissue samples . This compound itself is colorless and crystalline, but upon oxidation, it forms hematein, which is the active staining agent .

准备方法

Synthetic Routes and Reaction Conditions: HEMATOXYLIN can be synthesized through several methods, although these are not commonly used for industrial production due to the availability of natural sources. One method involves dissolving this compound in ethanol, followed by the addition of aluminum ammonium sulfate in warmed distilled water. The mixture is then boiled, cooled, and oxidized using mercury oxide or sodium iodate .

Industrial Production Methods: Industrial extraction of this compound from logwood involves either the ‘French process’ or the ‘American process’. The French process involves boiling the wood chips, while the American process uses steam and pressure. The extracted dye can be sold as a liquid concentrate or dried and sold in crystalline form .

化学反应分析

Types of Reactions: HEMATOXYLIN undergoes several types of chemical reactions, primarily oxidation. The oxidation of this compound to hematein is crucial for its use as a stain. This can be achieved using atmospheric oxygen, sodium iodate, or other oxidizing agents .

Common Reagents and Conditions:

Oxidation: Sodium iodate, atmospheric oxygen, mercury oxide.

Complex Formation: Hematein forms complexes with metal ions such as aluminum (Al^3+), iron (Fe^3+), and chromium (Cr^3+).

Major Products:

科学研究应用

Histological Staining

Hematoxylin and Eosin Staining (H&E)

this compound is predominantly used in conjunction with eosin to perform H&E staining, which is considered the gold standard in histopathology. This method allows for the visualization of cellular morphology and is essential for diagnosing various diseases, including cancers. The this compound component stains nuclei blue or purple, while eosin stains cytoplasmic components pink. This dual staining technique facilitates the differentiation of tissue types and cellular details, aiding pathologists in their evaluations .

Mechanism of Action

The staining process involves the formation of a complex between this compound and metal mordants, such as aluminum or iron, which enhances the dye's binding to nucleic acids within cell nuclei. The aluminum form (alum this compound) is most commonly used due to its stability and effectiveness .

Molecular Diagnostics

Impact on DNA Analysis

Recent studies have demonstrated that H&E staining does not compromise DNA quality for molecular analysis. In fact, it can enhance the clarity of tissue samples for short tandem repeat (STR) genotyping, crucial for diagnosing conditions like hydatidiform moles. Research indicates that H&E-stained sections provide clearer results by reducing maternal contamination in DNA samples . This finding underscores this compound's role not only in visual diagnostics but also in molecular biology applications.

Oxidative Stress Research

Near-Infrared Emission Studies

Innovative research has revealed that this compound can be utilized to study oxidative stress through its near-infrared II (NIR-II) fluorescence properties. The emission intensity of this compound correlates with oxidative stress levels in tissues, making it a potential biomarker for conditions such as cancer and neurodegenerative diseases like Alzheimer’s . This application highlights this compound's versatility beyond traditional staining methods.

Specialized Staining Techniques

Mucin Staining

this compound has been adapted for specific applications such as mucin staining within gastrointestinal tissues. Variations in this compound formulations allow for selective staining of different mucins, which are critical for understanding various pathologies related to gastrointestinal health .

Phosphotungstic Acid this compound

This variant combines phosphotungstic acid with this compound to enhance staining specificity and contrast in certain tissue types. It is particularly useful when studying connective tissues and muscle fibers .

Applications Beyond Histology

Biosensors and Material Science

Emerging applications of this compound include its use as a biosensor material due to its ability to interact with biological molecules. This application is still under exploration but shows promise for developing new diagnostic tools . Additionally, this compound's properties are being investigated for potential uses in wood treatment processes due to its chemical characteristics .

作用机制

The staining action of hematoxylin is based on its ability to bind to nucleic acids in the cell nucleus. This compound is oxidized to hematein, which then forms complexes with metal ions like aluminum. These complexes bind to the negatively charged phosphate groups of nucleic acids, resulting in a blue-purple coloration of the cell nuclei . This electrostatic attraction between the dye and tissue components is the basis of its staining mechanism .

相似化合物的比较

HEMATOXYLIN is often compared with other histological stains:

Methylene Blue: Another nuclear stain, but it does not provide the same level of detail as this compound.

This compound’s unique ability to provide detailed nuclear staining makes it indispensable in histology and pathology.

属性

Key on ui mechanism of action |

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. |

|---|---|

CAS 编号 |

517-28-2 |

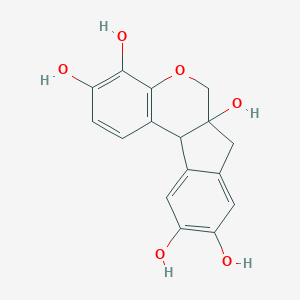

分子式 |

C16H14O6 |

分子量 |

302.28 g/mol |

IUPAC 名称 |

(6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1 |

InChI 键 |

WZUVPPKBWHMQCE-CJNGLKHVSA-N |

SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |

手性 SMILES |

C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O |

规范 SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |

熔点 |

212 to 248 °F (NTP, 1992) |

Key on ui other cas no. |

517-28-2 |

物理描述 |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992) Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] |

Pictograms |

Irritant |

保质期 |

TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/ |

溶解度 |

Slightly soluble in cold; soluble in hot (NTP, 1992) |

同义词 |

Haematoxylon Hematoxiline Hematoxylin Hemotoxylin Hydroxybrasilin Hydroxybrazilin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。